HER2‑vs‑EGFR Selectivity: CP‑724714 (≥640‑Fold) vs. Lapatinib (~1‑Fold), Neratinib (~1.6‑Fold), and Canertinib (~24‑Fold)
The key distinguishing feature of the CP‑724714 chemotype, which embeds the 4‑(6‑methylpyridin‑3‑yl)oxyquinazoline framework, is the extreme degree of HER2 selectivity over wild‑type EGFR. In cell‑free kinase assays, CP‑724714 achieves an HER2 IC50 = 10 nM with >640‑fold (or >1000‑fold, depending on source) selectivity over EGFR (IC50 = 6400 nM) . This contrasts sharply with the clinically established dual inhibitors lapatinib (EGFR IC50 ≈ 10 nM, HER2 IC50 ≈ 10 nM; selectivity ~1‑fold) , neratinib (HER2 IC50 = 59 nM, EGFR IC50 = 92 nM; ~1.6‑fold) , and canertinib (HER2 IC50 = 19 nM, EGFR IC50 = 0.8 nM; ~24‑fold, but selectivity favors EGFR) [1]. The structural basis for this pronounced selectivity has been attributed to the substituted aniline moiety at C‑4 and the nature of the substituent at C‑6 of the quinazoline core, which together reshape the ATP‑binding pocket interaction landscape relative to the 4‑anilinoquinazoline template [2].
| Evidence Dimension | HER2 vs EGFR selectivity (fold-difference of IC50 values) |
|---|---|
| Target Compound Data | HER2 IC50 = 10 nM; EGFR IC50 = 6400 nM; selectivity ≥640-fold |
| Comparator Or Baseline | Lapatinib: HER2/EGFR ~1-fold; Neratinib: ~1.6-fold; Canertinib: ~24-fold (EGFR-favoring) |
| Quantified Difference | CP‑724714 ≥640‑fold vs 1‑fold (640× higher selectivity than lapatinib); ≥400‑fold higher than neratinib |
| Conditions | Cell-free recombinant kinase inhibition assays; ATP‑competitive format; IC50 determination |
Why This Matters
For scientific procurement, this selectivity profile is critical for any experiment that must isolate HER2-dependent phenotypes without confounding EGFR inhibition, making CP‑724714 or its close structural analogs mandatory rather than interchangeable with generic ErbB inhibitors.
- [1] Adooq Bioscience. Canertinib (CI-1033) Datasheet. IC50 0.8 nM (EGFR), 19 nM (HER2). https://www.adooq.cn/canertinib-ci-1033.html View Source
- [2] Lee JW, et al. Arch Pharm Res. 2022;45(3):123‑141. SAR of quinazoline derivatives for HER2 selectivity. View Source
